molecular formula C10H10BrFN2O2 B1375569 4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine CAS No. 875781-64-9

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine

Cat. No.: B1375569
CAS No.: 875781-64-9
M. Wt: 289.1 g/mol
InChI Key: OBQMZWNCROXVBS-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine is a chemical compound with the molecular formula C10H10BrFN2O2. It is characterized by the presence of a bromine and fluorine atom attached to a pyridine ring, which is further connected to a morpholine ring through a carbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-pyridinecarboxylic acid and morpholine.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-bromo-2-fluoro-3-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid is then reacted with morpholine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group.

Scientific Research Applications

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The carbonyl group plays a crucial role in the compound’s reactivity and its ability to form stable complexes with metal ions or other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but lacks the morpholine ring.

    5-Bromo-2-fluoro-3-methylpyridine: Similar pyridine ring structure but with a methyl group instead of the carbonyl-morpholine moiety.

Uniqueness

4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine is unique due to the combination of the bromine and fluorine atoms on the pyridine ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMZWNCROXVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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